3-Oxabicyclo[3.3.1]non-6-ene, 6,8,9-trimethyl-4-propyl-
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Overview
Description
3-Oxabicyclo[331]non-6-ene, 6,8,9-trimethyl-4-propyl- is a bicyclic ether compound with a unique structure that includes a three-membered oxirane ring fused to a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.3.1]non-6-ene, 6,8,9-trimethyl-4-propyl- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone and propylmagnesium bromide.
Formation of Intermediate: The reaction of cyclohexanone with propylmagnesium bromide forms an intermediate alcohol.
Cyclization: The intermediate alcohol undergoes cyclization in the presence of a strong acid catalyst, such as sulfuric acid, to form the bicyclic ether structure.
Methylation: The final step involves the methylation of the bicyclic ether using methyl iodide and a base, such as potassium carbonate, to introduce the trimethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[3.3.1]non-6-ene, 6,8,9-trimethyl-4-propyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide, alkyl halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted bicyclic ethers.
Scientific Research Applications
3-Oxabicyclo[3.3.1]non-6-ene, 6,8,9-trimethyl-4-propyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[3.3.1]non-6-ene, 6,8,9-trimethyl-4-propyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxabicyclo[3.3.1]non-6-ene-1-methanol, 4,6,8,9-tetramethyl-, 1-acetate
- 9-Oxabicyclo[6.1.0]non-4-ene
Comparison
Compared to similar compounds, 3-Oxabicyclo[331]non-6-ene, 6,8,9-trimethyl-4-propyl- is unique due to its specific substitution pattern and structural features
Properties
IUPAC Name |
6,8,9-trimethyl-4-propyl-3-oxabicyclo[3.3.1]non-6-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O/c1-5-6-13-14-10(3)7-9(2)12(8-15-13)11(14)4/h7,9,11-14H,5-6,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNTZIJJUMKIGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C2C(C(CO1)C(C=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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